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Compound Name: Fgfr3-IN-6

Cat. No.: B12383262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Fgfr3-IN-6, a

potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in high-

throughput screening (HTS) applications. Detailed protocols for both biochemical and cell-

based assays are provided to facilitate the identification and characterization of novel FGFR3

inhibitors.

Introduction to Fgfr3-IN-6
Fgfr3-IN-6 is a small molecule inhibitor of FGFR3 with a reported IC50 value of less than 350

nM[1]. FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation,

differentiation, and migration[2]. Dysregulation of the FGFR3 signaling pathway is implicated in

various cancers, including bladder, cervical, and multiple myeloma, as well as in developmental

disorders such as achondroplasia[3][4]. Consequently, FGFR3 has emerged as a significant

therapeutic target, and the development of selective inhibitors is an active area of research.

Fgfr3-IN-6 serves as a valuable tool for these efforts, acting as a reference compound in HTS

campaigns designed to discover novel FGFR3-targeting therapeutics.
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Property Value Reference

Target
Fibroblast Growth Factor

Receptor 3 (FGFR3)
[1][5]

IC50 < 350 nM [1]

Molecular Formula C25H23FN8O2 [5]

Molecular Weight 486.50 g/mol [5]

Solubility 10 mM in DMSO [5]

Primary Application Cancer Research [1]

Table 2: Comparative IC50 Values of Selected FGFR
Inhibitors

Compound FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM) Reference

Fgfr3-IN-6 - - < 350 - [1]

AZD4547 0.2 2.5 1.8 >1000
[Selleckchem

data]

Infigratinib

(BGJ398)
0.9 1.4 1.0 60

[Selleckchem

data]

Pemigatinib 0.4 0.5 1.2 30
[Selleckchem

data]

Erdafitinib 1.2 2.5 4.6 130
[Selleckchem

data]

Note: Data for inhibitors other than Fgfr3-IN-6 is sourced from publicly available supplier data

and is provided for comparative purposes. Specific IC50 values for Fgfr3-IN-6 against other

FGFR isoforms are not publicly available.
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The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation

initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways,

which drive cellular proliferation and survival.
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FGFR3 Signaling Pathway and Inhibition by Fgfr3-IN-6.
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Experimental Protocols
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is

designed to quantify the activity of Fgfr3-IN-6 as an inhibitor of recombinant FGFR3 kinase.

The assay measures the amount of ADP produced in the kinase reaction, which is converted to

a luminescent signal.

Experimental Workflow:
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1. Dispense Fgfr3-IN-6
(or test compounds)

to 384-well plate

2. Add FGFR3 enzyme
and substrate mixture

3. Incubate to allow
kinase reaction

4. Add ADP-Glo™ Reagent
to stop reaction and deplete ATP

5. Incubate

6. Add Kinase Detection Reagent
to convert ADP to ATP and generate light

7. Incubate

8. Measure luminescence

9. Data Analysis:
Calculate % inhibition and IC50
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Materials:

Recombinant Human FGFR3 (e.g., from CUSABIO or similar)

Poly (Glu, Tyr) 4:1 peptide substrate

ADP-Glo™ Kinase Assay Kit (Promega)

Fgfr3-IN-6

DMSO (assay grade)

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

384-well white, low-volume assay plates

Multichannel pipettes or automated liquid handling system

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of Fgfr3-IN-6 in DMSO. Create a

serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. For a primary screen, a single

concentration (e.g., 10 µM) can be used.

Compound Plating: Dispense 50 nL of each compound dilution into the wells of a 384-well

assay plate. Include positive controls (no inhibitor, DMSO only) and negative controls (no

enzyme).

Kinase Reaction:

Prepare a 2X enzyme/substrate mixture in Kinase Buffer containing recombinant FGFR3

and the peptide substrate. The final concentrations should be optimized, but a starting

point could be 5 ng/µL FGFR3 and 0.2 µg/µL substrate.

Add 5 µL of the 2X enzyme/substrate mixture to each well.
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Incubate the plate at room temperature for 60 minutes.

Signal Generation:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP

and contains luciferase/luciferin to generate a luminescent signal.

Incubate at room temperature for 30 minutes to stabilize the signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the positive

and negative controls.

Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to a four-parameter logistic model to determine the IC50 value.

Cell-Based HTS Assay: FGFR3 Reporter Gene Assay
This protocol utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under

the control of a transcription factor that is activated by the FGFR3 signaling pathway. Inhibition

of FGFR3 by Fgfr3-IN-6 will result in a decrease in reporter gene expression and a

corresponding decrease in the luminescent signal.
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1. Seed FGFR3 reporter cells
in 384-well plate

2. Incubate overnight

3. Add Fgfr3-IN-6
(or test compounds)

4. Incubate

5. Add FGF ligand to
stimulate FGFR3 signaling

6. Incubate

7. Add luciferase detection reagent

8. Measure luminescence

9. Data Analysis:
Calculate % inhibition and IC50
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Materials:

FGFR3 reporter cell line (e.g., from INDIGO Biosciences or a custom-developed line)

Cell culture medium appropriate for the cell line

FGF ligand (e.g., FGF1 or FGF2)

Fgfr3-IN-6

DMSO (cell culture grade)

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

384-well white, clear-bottom, cell culture-treated assay plates

Multichannel pipettes or automated liquid handling system

Plate reader with luminescence detection capabilities

Procedure:

Cell Seeding:

Culture the FGFR3 reporter cells according to the supplier's instructions.

Harvest the cells and adjust the cell density to a pre-determined optimal concentration.

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Compound Treatment:

Prepare a serial dilution of Fgfr3-IN-6 in cell culture medium. The final DMSO

concentration should be kept below 0.5%.

Add 5 µL of the diluted compound to the appropriate wells. Include DMSO-only controls.
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Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

Cell Stimulation:

Prepare a solution of FGF ligand in cell culture medium at a concentration that elicits a

submaximal response (EC80).

Add 5 µL of the FGF ligand solution to all wells except for the unstimulated controls.

Incubate the plate for 6-24 hours (optimize incubation time based on cell line) at 37°C in a

5% CO2 incubator.

Signal Detection:

Equilibrate the plate and the luciferase detection reagent to room temperature.

Add 25 µL of the luciferase detection reagent to each well.

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal

stabilization.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the stimulated

and unstimulated controls.

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic

model.

Conclusion
Fgfr3-IN-6 is a valuable research tool for the study of FGFR3 signaling and for the discovery of

novel therapeutics targeting this receptor. The protocols outlined in these application notes

provide robust and reproducible methods for the high-throughput screening and

characterization of FGFR3 inhibitors. By employing both biochemical and cell-based assays,
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researchers can gain a comprehensive understanding of the potency and cellular activity of

candidate compounds, accelerating the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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